molecular formula C18H26N2O4S B4663916 5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid CAS No. 888111-60-2

5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B4663916
CAS No.: 888111-60-2
M. Wt: 366.5 g/mol
InChI Key: KBBWZWHSNWNAIG-UHFFFAOYSA-N
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Description

5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, an amide group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amide Group: The cyclopentylcarbamoyl group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Functionalization of the Thiophene Ring: The ethyl and methyl groups are introduced through alkylation reactions.

    Formation of the Carboxylic Acid Group: This is typically achieved through oxidation reactions, converting an aldehyde or alcohol precursor to the carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as 2,5-dimethylthiophene or 3-ethylthiophene.

    Amide-Containing Compounds: Molecules like N-cyclopentylacetamide or N-ethylacetamide.

    Carboxylic Acid Derivatives: Compounds such as 5-oxopentanoic acid or 4-ethyl-5-methylthiophene-2-carboxylic acid.

Uniqueness

5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-3-13-11(2)25-18(20-14(21)9-6-10-15(22)23)16(13)17(24)19-12-7-4-5-8-12/h12H,3-10H2,1-2H3,(H,19,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBWZWHSNWNAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123830
Record name 5-[[3-[(Cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl]amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888111-60-2
Record name 5-[[3-[(Cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl]amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888111-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[3-[(Cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl]amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 2
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 3
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 4
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 5
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
5-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid

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